Direct Comparison: (R,R)-NORPHOS-Rh vs. Diop-Rh in Enantioselective Hydrogenation of Dehydroamino Acid
In a direct head-to-head comparison under identical conditions, Rh complexes of (R,R)-NORPHOS outperform those of the classic ligand Diop in the enantioselective hydrogenation of (Z)-α-N-acetamidocinnamic acid. The NORPHOS-derived catalyst achieved 92.3% ee, whereas the Diop-derived catalyst gave 90.7% ee [1].
| Evidence Dimension | Enantioselectivity (% ee) |
|---|---|
| Target Compound Data | 92.3% ee (R,R)-NORPHOS-Rh |
| Comparator Or Baseline | 90.7% ee (R,R)-Diop-Rh |
| Quantified Difference | +1.6% ee advantage for NORPHOS |
| Conditions | Homogeneous enantioselective hydrogenation of (Z)-α-N-acetamidocinnamic acid to N-acetylphenylalanine, using Rh complexes with additional optically active 1,3-diketonate coligands. |
Why This Matters
This 1.6% ee improvement is significant for pharmaceutical applications where even small increases in enantiopurity can eliminate the need for costly downstream purification steps or avoid undesired biological activity of the minor enantiomer.
- [1] Brunner, H.; Wagenhuber, L. Asymmetric catalysis 104. Double stereoselection in rhodium catalysts in enantioselective hydrogenation of (Z)-α-N-acetamidocinnamic acid. J. Organomet. Chem. 1996, 525(1-2), 259-268. View Source
